![molecular formula C19H22N4OS2 B2942703 (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone CAS No. 1171336-98-3](/img/structure/B2942703.png)
(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
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Description
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been recognized for their potent antimicrobial properties. Specifically, compounds with a thiazole ring substituted at the 2,4-positions have shown significant inhibitory activity against various microbial strains. For instance, a compound with a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring demonstrated potent inhibitory activity, comparable to the standard drug vancomycin .
Antioxidant Properties
The antioxidant capacity of thiazole derivatives is noteworthy. Some compounds, such as 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters, have exhibited potent DPPH radical scavenging activity, which is a measure of antioxidant effectiveness .
Antitumor and Cytotoxic Activity
Thiazole derivatives have been studied for their antitumor and cytotoxic effects. A series of thiazole-based compounds were synthesized and evaluated for their cytotoxicity on human tumor cell lines, with some showing promising results against prostate cancer .
Anti-inflammatory Activity
The anti-inflammatory activity of thiazole derivatives is another area of interest. These compounds have been found to exhibit significant anti-inflammatory effects, which could be beneficial in the treatment of chronic inflammatory diseases .
Antidiabetic Activity
Thiazole compounds have also been explored for their potential antidiabetic effects. The structural variability of the thiazole ring allows for the development of compounds that can interact with biological targets involved in diabetes management .
Neuroprotective Effects
Thiazole derivatives have shown potential as neuroprotective agents. Their role in the synthesis of neurotransmitters and interaction with neuronal targets suggests that they could be useful in treating neurodegenerative disorders .
properties
IUPAC Name |
[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS2/c1-11-5-6-15-16(12(11)2)21-19(26-15)23-9-7-22(8-10-23)18(24)17-13(3)20-14(4)25-17/h5-6H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRIIODODQEVCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=C(N=C(S4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone |
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